Boc-(R)-alpha-(2-furanylmethyl)proline
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Overview
Description
Boc-®-alpha-(2-furanylmethyl)proline is a chiral proline derivative with a furan ring attached to the alpha carbon. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry at the alpha carbon .
Industrial Production Methods
Industrial production methods for Boc-®-alpha-(2-furanylmethyl)proline are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-®-alpha-(2-furanylmethyl)proline undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form saturated proline derivatives.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield saturated proline derivatives .
Scientific Research Applications
Boc-®-alpha-(2-furanylmethyl)proline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-®-alpha-(2-furanylmethyl)proline involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and proline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Boc-®-alpha-(2-furanylmethyl)proline include other proline derivatives with different protecting groups or substituents at the alpha position, such as:
- Boc-(S)-gamma-(2-furanylmethyl)-L-proline
- Boc-®-alpha-(2-thienylmethyl)proline
- Boc-®-alpha-(2-pyridylmethyl)proline .
Uniqueness
Boc-®-alpha-(2-furanylmethyl)proline is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in asymmetric synthesis and as a chiral ligand .
Properties
IUPAC Name |
2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANFHNJFIHFCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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